Varespladib sodium

Descripción general

Descripción

Varespladib sodio es una forma de sal de sodio de varespladib, un potente inhibidor de las enzimas fosfolipasa A2 secretora (sPLA2). Este compuesto ha ganado una atención significativa debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades inflamatorias y envenenamiento por mordedura de serpiente .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Varespladib sodio se sintetiza mediante un proceso de varios pasos. El paso inicial implica la formación de varespladib, que luego se convierte a su forma de sal de sodio. La síntesis de varespladib normalmente implica la reacción de un derivado de indol con varios reactivos en condiciones controladas para obtener el producto deseado .

Métodos de producción industrial: La producción industrial de varespladib sodio implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye medidas de control de calidad rigurosas para mantener la coherencia y la eficacia del producto final .

Análisis De Reacciones Químicas

Types of Chemical Reactions

Varespladib sodium can undergo various chemical reactions, which are essential for its application in medicinal chemistry:

-

Oxidation: Involves the addition of oxygen or removal of hydrogen.

-

Reduction: Involves the addition of hydrogen or removal of oxygen.

-

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

The following table summarizes common reagents and conditions used in the chemical reactions involving this compound:

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Hydrogen peroxide | Mild acidic conditions |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous conditions |

| Substitution | Halogens, Nucleophiles | Varies based on substrate |

Major Products Formed

The products formed from these reactions depend on specific conditions and reagents used. For instance:

-

Oxidation may yield oxidized derivatives such as sulfoxides or sulfones.

-

Reduction can lead to alcohols or amines.

-

Substitution reactions may produce various substituted analogs, enhancing biological activity.

-

Mechanism of Action

This compound acts by inhibiting the enzymatic activity of sPLA2, which is critical in the arachidonic acid pathway involved in inflammation. The compound binds to the active site of sPLA2, preventing substrate access and thereby inhibiting its catalytic function. This mechanism has been studied extensively through crystallography and molecular dynamics simulations, revealing that Varespladib occupies the hydrophobic channel of the enzyme, blocking access to its active site.

-

Research Findings

Recent studies have demonstrated the efficacy of this compound in various applications:

-

Snakebite Envenomation: Varespladib has shown significant inhibition of venom sPLA2s across multiple species, effectively reducing tissue damage and systemic toxicity in animal models .

-

Inflammatory Diseases: Clinical trials have indicated that while Varespladib has potential therapeutic benefits, its use in acute coronary syndrome was halted due to safety concerns related to sPLA2 inhibition .

This compound is a multifaceted compound with significant implications in pharmacology, particularly for inflammatory diseases and snakebite treatment. Its ability to undergo various chemical reactions enhances its utility in medicinal chemistry, providing pathways for further research and development.

-

References

The information presented here is based on diverse sources including peer-reviewed articles and clinical studies that explore both the chemical properties and therapeutic applications of this compound .

Aplicaciones Científicas De Investigación

Varespladib sodio tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como herramienta para estudiar la inhibición de las enzimas sPLA2 y su papel en varios procesos químicos.

Biología: Varespladib sodio se emplea en la investigación biológica para investigar sus efectos en los procesos celulares y la actividad enzimática.

Medicina: El compuesto se ha estudiado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias, síndrome coronario agudo y envenenamiento por mordedura de serpiente. .

Mecanismo De Acción

Varespladib sodio ejerce sus efectos inhibiendo la actividad de las enzimas fosfolipasa A2 secretoras. Estas enzimas desempeñan un papel crucial en la cascada inflamatoria catalizando la hidrólisis de los fosfolípidos para liberar ácido araquidónico, un precursor de los mediadores proinflamatorios. Al inhibir la sPLA2, varespladib sodio interrumpe esta vía, reduciendo así la inflamación .

Objetivos moleculares y vías: Los principales objetivos moleculares de varespladib sodio son las enzimas sPLA2, específicamente las isoformas IIa, V y X. El compuesto se une al sitio activo de estas enzimas, evitando su interacción con los sustratos de fosfolípidos. Esta inhibición conduce a una disminución en la producción de mediadores proinflamatorios y una posterior reducción de la inflamación .

Compuestos Similares:

Varespladib Metilado: Este es un profármaco de varespladib biodisponible por vía oral que se somete a una rápida hidrólisis del éster para liberar la molécula activa.

Otros Inhibidores de sPLA2: Compuestos como LY315920 y S-5920 también son inhibidores de las enzimas sPLA2 y se han estudiado para aplicaciones terapéuticas similares

Singularidad de Varespladib Sodio: Su capacidad para neutralizar las toxinas del veneno de serpiente lo convierte en un compuesto único y valioso en el campo de la toxinología .

Comparación Con Compuestos Similares

Methylated Varespladib: This is an orally bioavailable prodrug of varespladib that undergoes rapid ester hydrolysis to release the active molecule.

Other sPLA2 Inhibitors: Compounds like LY315920 and S-5920 are also inhibitors of sPLA2 enzymes and have been studied for similar therapeutic applications

Uniqueness of Varespladib Sodium: Its ability to neutralize snake venom toxins makes it a unique and valuable compound in the field of toxinology .

Actividad Biológica

Varespladib sodium, a potent inhibitor of secreted phospholipase A2 (sPLA2), has garnered significant attention for its potential therapeutic applications, particularly in the context of snakebite envenomation and inflammatory diseases. This compound demonstrates a unique ability to inhibit various sPLA2 enzymes, which are implicated in numerous pathological processes, including inflammation and venom toxicity.

Varespladib functions by binding to the active site of sPLA2 enzymes, effectively blocking their enzymatic activity. This inhibition is crucial in mitigating the toxic effects associated with snake venom, which often contains multiple sPLA2 isoforms that contribute to hemorrhage, myonecrosis, and coagulopathy.

Key Findings on Biological Activity

- Inhibition of Venom sPLA2 : Varespladib has shown remarkable efficacy in inhibiting the activity of venom sPLA2s across various snake species. Studies report IC50 values ranging from 0.0016 to 0.063 mg/mL, indicating potent inhibitory effects on these enzymes .

- Protection Against Envenomation : In animal models, varespladib significantly reduced the severity of symptoms caused by snake venoms, including hemorrhage and muscle damage. For instance, treatment with varespladib in mice exposed to Daboia acutus venom resulted in reduced muscle myonecrosis and hemorrhage, with a notable decrease in serum biomarkers indicative of tissue injury .

- Clinical Applications : Clinical studies have demonstrated that varespladib can be safely administered to high-risk patients with cardiovascular conditions. In a large trial (VISTA-16), it was shown that varespladib did not significantly increase mortality compared to placebo, suggesting its safety profile .

Table 1: Summary of Key Studies on Varespladib

Case Studies

Case Study 1: Efficacy Against Snake Venom

In a controlled study involving mice injected with Bothrops asper venom, varespladib was administered at varying doses. Results showed a dose-dependent reduction in hemorrhagic lesions and muscle necrosis, confirming its protective role against venom-induced damage.

Case Study 2: Pediatric Application

A clinical trial involving pediatric patients with acute respiratory distress syndrome (ARDS) assessed the ex vivo effects of varespladib on broncho-alveolar lavage samples. The study found that varespladib significantly reduced sPLA2 activity, correlating with improved gas exchange metrics (PaO2/FiO2 ratios) .

Propiedades

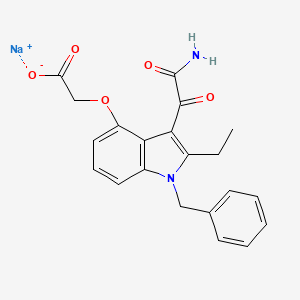

IUPAC Name |

sodium;2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5.Na/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13;/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZUHXILQXLTGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)[O-])C(=O)C(=O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

172732-68-2 (Varespladib) | |

| Record name | Varespladib Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10169379 | |

| Record name | Varespladib Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172733-42-5 | |

| Record name | Varespladib Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Varespladib Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VARESPLADIB SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6M52CDT0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.